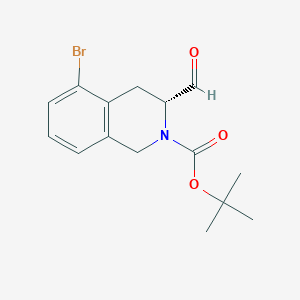
2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with hydroxy, methoxy, and pyrazolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-4-methoxybenzoic acid and 1-methyl-1H-pyrazole-3-amine.
Amide Bond Formation: The carboxylic acid group of 2-hydroxy-4-methoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The activated acid then reacts with 1-methyl-1H-pyrazole-3-amine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis and purification.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4 or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzaldehyde.
Reduction: Formation of 2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or coatings.
Chemical Biology: It can be used as a probe to study cellular processes and molecular interactions.
Wirkmechanismus
The mechanism of action of 2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, while the pyrazolyl group can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-hydroxy-4-methoxybenzamide: Lacks the pyrazolyl group, which may result in different biological activities and binding properties.
N-(1-methyl-1H-pyrazol-3-yl)benzamide: Lacks the hydroxy and methoxy groups, which may affect its solubility and reactivity.
2-hydroxy-4-methoxy-N-phenylbenzamide: Contains a phenyl group instead of a pyrazolyl group, which may alter its binding interactions and biological activities.
Uniqueness
2-hydroxy-4-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is unique due to the presence of both hydroxy and methoxy groups on the benzamide core, as well as the pyrazolyl group. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H13N3O3 |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
2-hydroxy-4-methoxy-N-(1-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C12H13N3O3/c1-15-6-5-11(14-15)13-12(17)9-4-3-8(18-2)7-10(9)16/h3-7,16H,1-2H3,(H,13,14,17) |
InChI-Schlüssel |
DVBFVCKESNFRHR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)NC(=O)C2=C(C=C(C=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(1-Phenylprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B14914204.png)



![N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14914248.png)



![2-[(4-Methylphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B14914262.png)

![N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14914270.png)
